molecular formula C15H18N2O2S2 B4019425 12-propan-2-yl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

12-propan-2-yl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B4019425
M. Wt: 322.5 g/mol
InChI Key: WQMBBKOPQYLGRE-UHFFFAOYSA-N
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Description

“12-propan-2-yl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one” is a complex organic compound with a unique structure that includes multiple functional groups and rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “12-propan-2-yl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one” likely involves multiple steps, including the formation of its tricyclic core and the introduction of various functional groups. Typical synthetic routes might involve:

    Cyclization reactions: to form the tricyclic structure.

    Functional group transformations: to introduce the propan-2-yl, prop-2-enyl, and sulfanylidene groups.

    Oxidation and reduction reactions: to achieve the desired oxidation states of sulfur and oxygen atoms.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to enhance reaction rates.

    Purification techniques: such as chromatography or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“12-propan-2-yl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one” may undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanylidene to sulfoxide or sulfone.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might serve as a probe to study biochemical pathways or as a potential therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

Industry

In industry, it might be used in the synthesis of specialty chemicals or materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other tricyclic molecules with sulfur and oxygen atoms, such as:

  • Thiazolidines
  • Oxazolidines
  • Sulfur-containing heterocycles

Uniqueness

What sets “12-propan-2-yl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one” apart is its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

12-propan-2-yl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-4-5-17-14(18)12-9-6-10(8(2)3)19-7-11(9)21-13(12)16-15(17)20/h4,8,10H,1,5-7H2,2-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMBBKOPQYLGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-propan-2-yl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Reactant of Route 2
Reactant of Route 2
12-propan-2-yl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Reactant of Route 3
Reactant of Route 3
12-propan-2-yl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Reactant of Route 4
Reactant of Route 4
12-propan-2-yl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Reactant of Route 5
Reactant of Route 5
12-propan-2-yl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Reactant of Route 6
12-propan-2-yl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

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